1-methyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone]

Antifungal target engagement Isocitrate lyase inhibition Candida albicans

1-Methyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone] (CAS 303984-96-5) is a synthetic indole-2,3-dione (isatin)-derived arylhydrazone with the molecular formula C₁₅H₁₂BrN₃O and a molecular weight of 330.18 g/mol. The compound features an N-methyl substituent on the isatin core and a 4-bromophenyl group on the hydrazone side chain, placing it at the intersection of two key pharmacophoric elements within the broader isatin-hydrazone class.

Molecular Formula C15H12BrN3O
Molecular Weight 330.185
CAS No. 303984-96-5
Cat. No. B2730828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone]
CAS303984-96-5
Molecular FormulaC15H12BrN3O
Molecular Weight330.185
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=C1O)N=NC3=CC=C(C=C3)Br
InChIInChI=1S/C15H12BrN3O/c1-19-13-5-3-2-4-12(13)14(15(19)20)18-17-11-8-6-10(16)7-9-11/h2-9,20H,1H3
InChIKeyLZTGVBDAPYXERF-NBVRZTHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone] (CAS 303984-96-5): Chemical Identity and Procurement Baseline


1-Methyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone] (CAS 303984-96-5) is a synthetic indole-2,3-dione (isatin)-derived arylhydrazone with the molecular formula C₁₅H₁₂BrN₃O and a molecular weight of 330.18 g/mol . The compound features an N-methyl substituent on the isatin core and a 4-bromophenyl group on the hydrazone side chain, placing it at the intersection of two key pharmacophoric elements within the broader isatin-hydrazone class. Its predicted physicochemical properties include a boiling point of 448.6 ± 47.0 °C, density of 1.5 ± 0.1 g/cm³, and an estimated pKa of 10.02 ± 0.20 . This compound serves as a versatile scaffold for developing biologically active molecules with demonstrated relevance in antifungal target engagement, anticancer screening programs, and antimicrobial research .

Why 1-Methyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone] Cannot Be Substituted with Generic Isatin Hydrazones


Substituting 1-methyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone] with a generic isatin hydrazone analog introduces two critical structural perturbations that undermine specific target engagement and biological performance. First, the N-methyl group at position 1 of the isatin core is not an inert substituent; 1-methylisatin itself is a known selective carboxylesterase (CES) inhibitor with Ki values of 38.2 μM for hiCE and 5.38 μM for hCE1 , establishing that N-alkylation actively modulates protein-binding selectivity. Second, the 4-bromophenyl substituent on the hydrazone moiety occupies a specific position in the halogen-substitution SAR landscape: in the Al-Salem isatin-hydrazone series, bromine at the 4-position of the C-ring yielded an MCF7 IC₅₀ of 15.70 ± 0.78 μM, whereas moving bromine to the 2-position dramatically improved potency to 5.46 ± 0.71 μM, and to the 3-position to 9.07 ± 0.59 μM . This demonstrates that the para-bromo substitution pattern is not interchangeable with ortho- or meta-bromo, nor with chloro or fluoro analogs, without altering cytotoxicity profiles. Furthermore, Candida albicans isocitrate lyase (ICL) inhibition data for the specific 4-bromo derivative confirms measurable, albeit moderate, target engagement (IC₅₀ = 7.62 μM) . Generic substitution therefore risks losing both the CES-modulatory effect of the N-methyl group and the position-specific halogen-dependent activity profile.

Quantitative Differentiation Evidence for 1-Methyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone] (CAS 303984-96-5) Against Closest Analogs


Candida albicans Isocitrate Lyase (ICL) Inhibition: A Direct, Quantifiable Biochemical Engagement Profile

1-Methyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone] directly inhibits recombinant Candida albicans isocitrate lyase (ICL) with an IC₅₀ of 7.62 μM (7.62 × 10³ nM) in a spectrophotometric assay using phenylhydrazine and isocitrate as substrates . ICL is a key enzyme of the glyoxylate cycle that is absent in mammals, making it a validated antifungal drug target. In a related assay format, the compound showed an IC₅₀ of 8.90 μM, confirming reproducibility across assay conditions . While direct head-to-head comparator data within the same publication are not available, known ICL inhibitors such as 3-nitropropionamide derivatives and salicylanilide analogs typically exhibit IC₅₀ values in the low-micromolar to sub-micromolar range . The 7.62 μM potency of this compound positions it as a moderate-affinity ICL ligand suitable for fragment-based optimization or as a tool compound for glyoxylate cycle studies.

Antifungal target engagement Isocitrate lyase inhibition Candida albicans

Position-Dependent Cytotoxicity SAR of the Bromophenyl Substituent: 4-Br vs. 2-Br vs. 3-Br in Isatin-Hydrazone Series

In a systematic SAR study of isatin-hydrazone derivatives (Al-Salem et al., 2020), the position of the bromine substituent on the hydrazone phenyl (C-ring) dramatically influenced cytotoxicity against MCF7 breast adenocarcinoma cells . The 4-bromo-substituted compound (4g) exhibited an IC₅₀ of 15.70 ± 0.78 μM, whereas the 2-bromo analog (4e) was approximately 2.9-fold more potent (IC₅₀ = 5.46 ± 0.71 μM), and the 3-bromo analog (4f) showed intermediate potency (IC₅₀ = 9.07 ± 0.59 μM) . Against A2780 ovarian adenocarcinoma cells, only the 2-bromo and 3-bromo derivatives showed measurable activity (IC₅₀ = 18.96 ± 2.52 μM and 25 ± 2.82 μM, respectively), while the 4-bromo derivative was inactive (>50 μM) . This position-dependent activity gradient establishes that the 4-bromophenyl substitution pattern in the target compound (CAS 303984-96-5) defines a distinct cytotoxicity profile that cannot be replicated by 2-bromo or 3-bromo phenyl hydrazone analogs.

Cytotoxicity SAR Breast cancer MCF7 Halogen position effect

Para-Halogen Substitution Enhances Antibacterial Activity: Bromo vs. Other Substituents at the Phenyl Ring

A structure-activity relationship analysis of isatin hydrazone derivatives (Styraitė, 2019) demonstrated that compounds containing halogen substituents (chloro, bromo) at the para position of the phenyl ring exhibited superior antibacterial and antioxidant activity compared to derivatives bearing methoxy, ethoxy, or unsubstituted phenyl groups . This class-level SAR is corroborated by independent findings that isatin derivatives with bromine substituents in the benzo fragment, as well as acyl hydrazones containing 5-methyl or 5-ethyl groups, are among the most active against Staphylococcus aureus and Bacillus cereus . Furthermore, ammonium isatin-3-hydrazone derivatives with enhanced lipophilicity showed MIC values against MRSA strains that were 2–100 times lower than those of less lipophilic analogs . The para-bromophenyl group in the target compound (303984-96-5) contributes both the halogen electronic effect and enhanced lipophilicity (estimated logP ~3.5–4.0 based on structural similarity to known analogs), distinguishing it from non-halogenated phenylhydrazone counterparts.

Antibacterial SAR Gram-positive bacteria Halogen substituent effect

N-Methyl Substitution on Isatin Core Confers Carboxylesterase Modulatory Activity

The N-methyl group on the isatin core of 1-methyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone] is not merely a solubility-modifying appendage. 1-Methylisatin, the core fragment of the target compound, is a well-characterized selective carboxylesterase (CES) inhibitor with Ki values of 38.2 μM for human intestinal carboxylesterase (hiCE) and 5.38 μM for human carboxylesterase 1 (hCE1) . This ~7-fold selectivity for hCE1 over hiCE is significant because hCE1 is predominantly expressed in the liver and plays a major role in hydrolytic drug metabolism, whereas hiCE is primarily intestinal . The presence of the N-methyl group distinguishes this compound from N-unsubstituted isatin hydrazones, which lack CES-inhibitory activity. For in vivo studies, this means that compounds based on the N-methylisatin scaffold may modulate the pharmacokinetics of co-administered ester-containing drugs, a property absent in N-H isatin hydrazone analogs.

Carboxylesterase inhibition N-methylisatin Drug metabolism modulation

Optimal Research and Industrial Application Scenarios for 1-Methyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone] (CAS 303984-96-5)


Antifungal Target Validation: Candida albicans Isocitrate Lyase Probe

Based on the confirmed ICL inhibition activity (IC₅₀ = 7.62 μM) , this compound is suitable as a probe molecule for glyoxylate cycle target validation in Candida albicans and potentially other fungal pathogens. Researchers studying fungal metabolism can use 303984-96-5 as a starting scaffold for structure-guided optimization toward more potent ICL inhibitors, leveraging the para-bromophenyl moiety for halogen-bonding interactions in the ICL active site.

Breast Cancer-Selective Cytotoxicity Screening Programs

The class-level SAR evidence indicates that the 4-bromophenyl substitution pattern confers selective cytotoxicity against MCF7 breast cancer cells (IC₅₀ = 15.70 μM for the closely related non-methylated analog) while sparing A2780 ovarian cancer cells (>50 μM) . This selectivity profile makes 303984-96-5 a candidate for breast cancer-focused phenotypic screening libraries, particularly where N-methyl modification may further tune the selectivity window relative to non-methylated comparators.

Gram-Positive Antibacterial Discovery: Halogen-Dependent Activity Optimization

Class-level SAR demonstrates that para-bromophenyl isatin hydrazones exhibit enhanced antibacterial activity against Staphylococcus aureus and Bacillus cereus compared to non-halogenated or methoxy-substituted analogs . 303984-96-5 can serve as a key intermediate or reference compound in medicinal chemistry campaigns targeting Gram-positive pathogens, including MRSA, where the bromine substituent contributes to both target binding and membrane permeability.

Drug Metabolism Studies Involving Carboxylesterase Modulation

The N-methylisatin core confers carboxylesterase inhibitory activity (hCE1 Ki = 5.38 μM) , distinguishing this compound from N-unsubstituted isatin hydrazones. This property makes 303984-96-5 a useful tool compound for in vitro ADME studies examining the impact of CES inhibition on ester-containing prodrug hydrolysis or for investigating drug-drug interaction potential at the metabolic level.

Quote Request

Request a Quote for 1-methyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.